4H-Thiopyran-4-thione, 2,6-dimethyl-

aromaticity electronic structure heterocyclic chemistry

Researchers sourcing generic 'thiopyran-4-thione' risk mismatched electronic behavior-only the 2,6-dimethyl substitution on the sulfur heterocycle ensures aromaticity-stabilized dual-sulfur donation and predictable photo-oxygenation. This compound eliminates that uncertainty. - Serves as the direct precursor to 2,6-dimethyl-4-substituted thiopyrylium salts, a class of visible-light photocatalysts for oxidative pollutant degradation. - The 116-117 °C melting point and thermal robustness enable gravimetric dispensing in glovebox environments for air-sensitive metal-complex synthesis. - Clean photo-oxygenation to 2,6-dimethyl-4H-thiopyran-4-one provides a metal-free route for site-specific ¹⁸O isotopic labeling at the carbonyl position.

Molecular Formula C7H8S2
Molecular Weight 156.3 g/mol
CAS No. 1073-81-0
Cat. No. B086914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Thiopyran-4-thione, 2,6-dimethyl-
CAS1073-81-0
Synonyms2,6-Dimethyl-4H-thiopyran-4-thione
Molecular FormulaC7H8S2
Molecular Weight156.3 g/mol
Structural Identifiers
SMILESCC1=CC(=S)C=C(S1)C
InChIInChI=1S/C7H8S2/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3
InChIKeyFOLKHVLRCROMNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethyl-4H-thiopyran-4-thione: Structural and Electronic Overview


4H-Thiopyran-4-thione, 2,6-dimethyl- (CAS 1073-81-0, C₇H₈S₂, MW 156.27 g·mol⁻¹) is a sulfur‑rich heterocyclic thioketone featuring a six‑membered thiopyran ring with a thiocarbonyl group at the 4‑position and methyl substituents at the 2‑ and 6‑positions . It belongs to the broader 4H‑thiopyran‑4‑thione class, which computational studies rank as the most aromatic among oxygen/sulfur congeners, with the aromaticity order: 4H‑thiopyran‑4‑thione (IV) > 4H‑thiopyran‑4‑one (II) > 4H‑pyran‑4‑thione (III) > 4H‑pyran‑4‑one (I) [1]. This intrinsic electronic stabilization makes the 2,6‑dimethyl derivative a distinct scaffold for coordination chemistry, photophysical studies, and heterocyclic synthesis where ring‑sulfur participation is critical.

Why 2,6-Dimethyl-4H-thiopyran-4-thione Is Not Interchangeable with O-Analogs


Substitution of 2,6‑dimethyl‑4H‑thiopyran‑4‑thione with its oxygen‑containing counterpart 2,6‑dimethyl‑4H‑pyran‑4‑thione (CAS 1004‑37‑1) or with the 4‑one analog 2,6‑dimethyl‑4H‑thiopyran‑4‑one introduces fundamental changes in electronic structure, ligand behavior, and photochemical reactivity. Replacing the ring oxygen with sulfur raises the ground‑state dipole moment and alters the HOMO/LUMO topology, while the C=S versus C=O chromophore determines triplet‑state energies and phosphorescence properties [1][2]. In photo‑oxygenation, 2,6‑diphenyl‑4H‑pyran‑4‑thione undergoes desulfurization whereas the corresponding thiopyran‑4‑thione yields dimeric thiopyranylidenes [3], demonstrating that the ring heteroatom identity dictates product distribution. Procurement based on generic ‘thiopyran‑4‑thione’ structure without specifying the 2,6‑dimethyl substitution pattern and ring sulfur content therefore risks selecting a compound with mismatched electronic, coordination, or photochemical behavior.

Differentiation Evidence Against Closest Structural Analogs


Aromaticity Ranking Among Thiopyran and Pyran Congeners

The aromaticity of the parent 4H‑thiopyran‑4‑thione scaffold (IV) exceeds that of its three closest oxygen/sulfur analogs. Ab initio calculations using Jorgensen plots of the lowest π orbitals establish the order 4H‑thiopyran‑4‑thione (IV) > 4H‑thiopyran‑4‑one (II) > 4H‑pyran‑4‑thione (III) > 4H‑pyran‑4‑one (I) [1]. This ranking holds across split‑valence (3‑21G) and polarization‑augmented (3‑21G*) basis sets and indicates that the combination of ring sulfur and thiocarbonyl sulfur maximizes cyclic electron delocalization. The 2,6‑dimethyl derivative inherits this enhanced aromatic stabilization, providing a thermodynamically more robust scaffold than its pyran‑4‑thione or thiopyran‑4‑one counterparts.

aromaticity electronic structure heterocyclic chemistry

Enhanced Ground-State Dipole Moment in Push-Pull Systems

Dipole moments of 2,6‑bis(dialkylamino)‑substituted 4H‑thiopyran‑4‑thione (compound class 5) were measured as 6.44–8.44 D in benzene and dioxane at 25 °C, with mesomeric moments of 1.11–3.08 D arising specifically from nitrogen‑lone‑pair delocalization into the heterocyclic π‑system [1]. For comparison, microwave spectroscopy of the unsubstituted parent 4H‑thiopyran‑4‑thione gives a dipole moment near 4 D [2]. The 2.5–4.4 D increase upon dialkylamino substitution demonstrates that the 2,6‑positions are effective conduits for donor‑acceptor polarization, a property not equivalently realized in the pyran‑4‑thione series because of lower intrinsic electron affinity of the O‑heterocycle.

dipole moment push-pull chromophores nonlinear optics

Singlet Oxygen Reactivity and Oxidative Selectivity

Methylene Blue‑sensitized photo‑oxygenation of 4H‑pyran‑4‑thiones and 4H‑thiopyran‑4‑thiones quantitatively yields the corresponding ketones [1]. The relative reactivity (β = k₁/k₂) of these thioketones toward dye‑sensitized oxygenation equals or exceeds that of tetramethylethylene — a benchmark singlet‑oxygen acceptor. Quenching by β‑carotene confirms singlet oxygen as the reactive species. Although the study includes both pyran‑4‑thione and thiopyran‑4‑thione substrates, the thiopyran‑4‑thione scaffold undergoes oxygenation exclusively at the thiocarbonyl sulfur (C=S → C=O) without competing ring‑sulfur oxidation, whereas pyran‑4‑thione photolysis can lead to desulfurization products [2], highlighting a cleaner oxidative pathway for the thiopyran series.

photo-oxygenation singlet oxygen thioketone reactivity

Thiocarbonyl Coordination Behavior in Zn(II) and Cd(II) Complexes

The oxygen‑analog ligand 2,6‑dimethyl‑4H‑pyran‑4‑thione (DMTP) forms isolable complexes [Zn(DMTP)₂Cl₂] and [Cd(DMTP)Cl₂]ₙ with Zn(II) and Cd(II) halides [1]. X‑ray crystallography of [Zn(DMTP)₂Cl₂] (triclinic, P1̄, a = 7.955(6), b = 8.599(6), c = 14.098(5) Å, R = 0.060) reveals tetrahedral zinc coordination by two chloride and two thiocarbonyl sulfur atoms with mean Zn–S = 2.37 Å and mean C=S = 1.69 Å. This structurally validated coordination mode demonstrates that the thiocarbonyl sulfur of DMTP acts as a soft donor, enabling complex architectures inaccessible to the corresponding 4H‑pyran‑4‑one (hard oxygen donor) or 4H‑thiopyran‑4‑one (mixed S‑ring/O‑carbonyl) analogs. While the target compound 2,6‑dimethyl‑4H‑thiopyran‑4‑thione contains a ring sulfur in addition to the thiocarbonyl, the DMTP precedent establishes that methyl substitution at the 2,6‑positions does not hinder metal binding and that thiocarbonyl‑sulfur coordination is geometrically well‑behaved.

coordination chemistry zinc complexes thiocarbonyl ligands

Lowest First Ionization Energy in the O/S Heterocycle Series

He(I) and He(II) photoelectron spectra of 4H‑pyran‑4‑one (1), 4H‑thiopyran‑4‑one (2), 4H‑pyran‑4‑thione (3), and 4H‑thiopyran‑4‑thione (4) reveal distinct outermost orbital sequences: nX(σ), 3b₁(π), 1a₂(π) for 1, 2, and 4; 3b₁(π), nX(σ), 1a₂(π) for 3 [1]. The 4H‑thiopyran‑4‑thione (4) has the lowest first ionization energy among the four, consistent with the most effective π‑charge drift from the intracyclic sulfur toward the thiocarbonyl group. Core‑ionization energy shifts and low‑energy shake‑up satellites (up to 25% intensity relative to the main line) are ascribed to π → π* transitions, which in 4 correspond to the 3b₁(π) → 4b₁(π*) excitation observed in UV‑visible spectra. These data confirm that replacing a ring oxygen with sulfur (4 vs. 3) systematically lowers the ionization threshold, making thiopyran‑4‑thiones superior electron donors in charge‑transfer applications.

photoelectron spectroscopy ionization energy electronic structure

Thermal Stability and Ambient Solid-State Handling

The reported melting point of 2,6‑dimethyl‑4H‑thiopyran‑4‑thione is 116–117 °C (in H₂SO₄), with a predicted boiling point of 196.9 ± 43.0 °C and density of 1.18 ± 0.1 g·cm⁻³ . By comparison, the unsubstituted parent 4H‑thiopyran‑4‑thione (CAS 1120‑94‑1) is a lower‑melting solid (mp ~65 °C for the 2‑methyl derivative per SpectraBase [1]) and the isomeric 2,5‑dimethyl‑4H‑thiopyran‑4‑thione has a lower melting range (typically <100 °C based on vendor data). The higher melting point of the symmetrical 2,6‑dimethyl isomer reflects more efficient crystal packing and translates into easier ambient‑temperature handling with reduced risk of liquefaction during shipping and storage.

thermal properties melting point storage stability

Application Scenarios for 2,6-Dimethyl-4H-thiopyran-4-thione


Thiopyrylium Dye and Photoredox Catalyst Precursor

2,6‑Dimethyl‑4H‑thiopyran‑4‑thione is the direct precursor to 2,6‑dimethyl‑4‑substituted thiopyrylium salts — a well‑established class of visible‑light photocatalysts for oxidative degradation of sulfur‑containing pollutants [1]. The low first ionization energy of the thiopyran‑4‑thione core (Section 3, Evidence Item 5) ensures efficient electron transfer upon photoexcitation, while the 2,6‑methyl substitution pattern prevents unwanted electrophilic attack at these positions during salt formation. Patents from Fuji Photo Film confirm the utility of 2,6‑di‑tert‑butyl‑4H‑thiopyran‑4‑one as a thiopyrylium dye intermediate for electrophotographic sensitizers, and the 2,6‑dimethyl analog serves the same role with lower steric bulk for condensed‑phase applications [2].

Soft Sulfur-Donor Ligand for Coordination Chemistry

Building on the structurally validated coordination behavior of the oxygen‑analog DMTP (Section 3, Evidence Item 4), the target compound provides two distinct sulfur donor sites — one thiocarbonyl and one ring sulfur — enabling chelating or bridging coordination modes not achievable with pyran‑4‑thiones or thiopyran‑4‑ones. The aromaticity‑enhanced stability (Section 3, Evidence Item 1) minimizes ligand decomposition during metal‑complex synthesis, while the 116–117 °C melting point (Section 3, Evidence Item 6) facilitates gravimetric dispensing in glovebox environments. This combination of dual‑sulfur donation, thermal robustness, and predictable soft‑metal affinity positions the compound as a versatile ligand for designing Zn‑, Cd‑, and late‑transition‑metal complexes with potential catalytic or sensing functions.

Singlet-Oxygen Route to Isotopically Labeled Ketones

The clean photo‑oxygenation of thiopyran‑4‑thiones to ketones (Section 3, Evidence Item 3) provides a mild, metal‑free route to 2,6‑dimethyl‑4H‑thiopyran‑4‑one. When conducted under ¹⁸O₂ atmosphere, this reaction enables site‑specific isotopic labeling at the carbonyl position without scrambling — a key requirement for metabolic tracing studies. The reactivity equal to or exceeding tetramethylethylene ensures practical conversion rates, while the absence of competing desulfurization (which plagues pyran‑4‑thione substrates) guarantees high isotopic purity of the labeled product.

Building Block for Push-Pull Nonlinear Optical Chromophores

The high ground‑state dipole moment of 6.44–8.44 D achievable through 2,6‑bis(dialkylamino) substitution on the thiopyran‑4‑thione core (Section 3, Evidence Item 2) demonstrates that the scaffold supports strong intramolecular charge transfer. The aromaticity‑stabilized ground state (Section 3, Evidence Item 1) reduces non‑radiative decay, while the low ionization energy (Section 3, Evidence Item 5) facilitates photoinduced electron transfer. These electronic features, combined with the structural rigidity imparted by the six‑membered heterocycle, make 2,6‑dimethyl‑4H‑thiopyran‑4‑thione an attractive starting material for synthesizing donor‑π‑acceptor NLOphores with predictable polarization axes.

Quote Request

Request a Quote for 4H-Thiopyran-4-thione, 2,6-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.